Neutrophil elastase inhibitors comprise a diverse group of compounds that specifically target and block the activity of human neutrophil elastase (HNE). HNE is a serine protease predominantly found in neutrophils, a type of white blood cell crucial to the innate immune response [].
Acyl-enzyme inhibitors: These form a covalent bond with the active site serine residue of HNE, irreversibly inactivating the enzyme []. Examples include ONO-5046, MR-889, L-694,458, CE-1037, GW-311616, and TEI-8362 [].
Transition-state inhibitors: These mimic the transition state of the enzyme-substrate complex, binding non-covalently to the active site and reversibly inhibiting HNE []. Examples include ONO-6818, AE-3763, FK-706, ICI-200,880, ZD-0892, and ZD-8321 [].
HNE's role in inflammatory diseases: By inhibiting HNE, researchers can understand its contribution to the pathogenesis of various conditions, including acute lung injury, chronic obstructive pulmonary disease (COPD), rheumatoid arthritis, and cystic fibrosis [, , , , , , , ].
Development of novel therapeutics: Identifying potent and selective inhibitors can pave the way for developing new treatments for inflammatory and proteolytic diseases [, , , ].
Understanding protease-antiprotease balance: Investigating the interplay between HNE and its natural inhibitors like secretory leukocyte proteinase inhibitor (SLPI) and elafin helps understand the delicate balance within the human body and how disruption contributes to disease [, , ].
Mechanism of Action
Acyl-enzyme inhibitors: These inhibitors form a covalent bond with the hydroxyl group of the serine residue in the HNE active site []. This bond formation irreversibly blocks the enzyme's catalytic activity, effectively shutting down its function [].
Transition-state inhibitors: These mimic the transition state of the HNE-substrate complex, binding non-covalently to the active site through various interactions like hydrogen bonds and hydrophobic interactions []. This binding prevents substrate access to the active site, thereby reversibly inhibiting HNE activity [].
Applications
Acute Lung Injury (ALI) and Acute Respiratory Distress Syndrome (ARDS): Several studies have shown that neutrophil elastase inhibitors like sivelestat can reduce lung injury, inflammation, and improve lung function in animal models of ALI and ARDS [, , , , , ]. Clinical studies have shown mixed results, with some indicating positive effects on pulmonary function and length of hospital stay [, , , , ], while others showed no significant impact on ventilator-free days or mortality [].
Rheumatoid Arthritis (RA): Neutrophil elastase contributes to joint inflammation and cartilage destruction in RA []. Studies have shown that ONO-5046 can suppress the development of collagen-induced arthritis in animal models, reducing joint damage and improving clinical scores [].
Cystic Fibrosis (CF): Individuals with CF experience excessive neutrophil elastase activity in their airways, leading to lung damage and inflammation []. SLPI and elafin, natural HNE inhibitors, are present in lower concentrations in CF patients []. The use of exogenous HNE inhibitors could potentially offer therapeutic benefits, although further research is needed.
Other Applications: Studies have investigated the potential of neutrophil elastase inhibitors in other conditions, including liver transplantation [, , , , ], intestinal paralysis [], and sepsis [, ]. These studies have shown promising results, suggesting a broader scope for the application of these inhibitors in various inflammatory diseases.
Future Directions
Selectivity: Ensuring inhibitors target HNE specifically without affecting other essential proteases is crucial to minimize potential side effects [].
Delivery and Stability: Delivering inhibitors to the target tissues in sufficient concentrations and ensuring their stability under physiological conditions are essential for efficacy [, ].
Biomarkers: Identifying specific biomarkers to monitor HNE activity and the effectiveness of inhibition will facilitate clinical trial design and personalized treatment strategies [].
Developing next-generation inhibitors: Designing more potent, selective, and stable inhibitors using innovative approaches like pre-adaptive pharmacophores [].
Related Compounds
Sivelestat Sodium Hydrate
Compound Description: Sivelestat sodium hydrate, also known as Sivelestat, is a specific, synthetic, small-molecule neutrophil elastase inhibitor. [, , , , , , , , , ] It acts as an acyl-enzyme inhibitor, forming a stable acyl-enzyme intermediate with the active site serine residue of neutrophil elastase. [] Sivelestat has demonstrated efficacy in preclinical models of acute lung injury, reducing neutrophil influx, oxidative stress, and production of inflammatory mediators like MIP-2. [, , , ] It has also shown beneficial effects in animal models of hepatic microvascular dysfunction, reducing leukocyte adhesion and improving sinusoidal perfusion. []
ONO-5046
Compound Description: ONO-5046 is another synthetic, small-molecule neutrophil elastase inhibitor. [, , , , , , ] Similar to Sivelestat, it acts as an acyl-enzyme inhibitor, targeting the active site of neutrophil elastase. [] Preclinical studies have shown its ability to attenuate endotoxin-induced lung dysfunction in sheep, reducing lung lymph flow, protein clearance, and improving lung mechanics. [] It has also shown protective effects against ischemia/reperfusion injury in rat liver transplantation, improving bile output and reducing neutrophil infiltration. []
FK706 (Tacrolimus)
Compound Description: FK706, also known as Tacrolimus, is an immunosuppressant drug primarily used to prevent organ rejection after transplantation. [] While not a direct neutrophil elastase inhibitor, FK706 has shown some inhibitory effects on LPS-induced hepatic microvascular dysfunction in mice, suggesting a potential indirect mechanism. []
SC-37698 and SC-39026
Compound Description: SC-37698 and SC-39026 are two putative neutrophil elastase inhibitors. [] While their specific structures and mechanisms of action are not detailed in the provided papers, their ability to attenuate endotoxin-induced lung dysfunction in sheep, similar to ONO-5046, suggests they are potent neutrophil elastase inhibitors. []
L-694,458, CE-1037, GW-311616 and TEI-8362
Compound Description: These compounds represent a class of small-molecule neutrophil elastase inhibitors known as acyl-enzyme inhibitors. [] While specific details on their structures and activities are not provided in the papers, their classification as acyl-enzyme inhibitors suggests they share a similar mechanism of action with Sivelestat and ONO-5046, forming a covalent bond with the active site serine residue of neutrophil elastase. []
ONO-6818, AE-3763, ICI-200,880, ZD-0892 and ZD-8321
Compound Description: These compounds belong to another class of small-molecule neutrophil elastase inhibitors known as transition-state inhibitors. [] Unlike acyl-enzyme inhibitors, they mimic the transition state of the enzyme-substrate complex, binding with high affinity to the active site. [] Specific details regarding their structures and properties are not provided in the papers.
Elafin and Secretory Leukocyte Proteinase Inhibitor (SLPI)
Compound Description: Elafin and SLPI are naturally occurring proteins that act as potent inhibitors of neutrophil elastase. [, , ] They belong to the serpin family of protease inhibitors. [, ] Elafin is found in various mucosal secretions, while SLPI is produced by epithelial cells and neutrophils. [, ] Both inhibitors have been investigated for their potential therapeutic benefits in inflammatory lung diseases. [, ]
α1-Antitrypsin
Compound Description: α1-Antitrypsin is a naturally occurring serpin protease inhibitor primarily known for its ability to inhibit neutrophil elastase. [, ] It is the most abundant protease inhibitor in human serum and plays a crucial role in protecting lung tissue from damage caused by neutrophil elastase. [, ] Deficiency in α1-antitrypsin is associated with an increased risk of developing lung emphysema. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Unique detergent with high CMC that solubilizes membrane-bound proteins in their native state. Capable of solubilizing opiate receptor to a state exhibiting reversible binding of opiates. Has higher solubility than CHAPS because of its more polar head group. CHAPSO is a non-denaturing zwitterionic bile salt derivative, derived from Chaps by the addition of a functional hydroxyl group. Chapso is a zwitterionic detergent derived from Chaps by the addition of a functional hydroxyl group. It is a nondenaturing zwitterionic detergent with characteristics similar to CHAPS, although it is more soluble due to a more polar head group. Unique detergent with high CMC that solubilizes membrane-bound proteins in their native state. Capable of solubilizing opiate receptor to a state exhibiting reversible binding of opiates. Has higher solubility than CHAPS because of its more polar head group. Micellar average MW: 7000 Aggregation number: 11 3-(cholamidopropyl)(dimethylammonio)-2-hydroxy-1-propanesulfonate (CHAPSO) is a detergent and a bile salt analog. A zwitterionic nondenaturing detergent for solubilizing membrane proteins.
VU0364572 is a potent and selective agonist of the muscarinic acetylcholine receptor 1 (M1; EC50 = 0.2 mM compared to >10 mM for M2-M5). It induces concentration-dependent increases in Ca2+ mobilization and ERK1/2 phosphorylation in CHO cells transfected with the human M1 receptor (EC50s = 0.89 and 10 mM, respectively) with no effect on β-arrestin recruitment. VU0364572 also improves hippocampal-dependent spatial learning and localization abilities and acquistion of contextual fear learning but cannot reverse amphetamine-induced hyperlocomotion in rats. This suggests therapeutic potential of VU0364572 for the treatment of Alzheimer's disease but not psychosis. Potent, orally bioavailable and CNS penetrant M1 agonist with high selectivity, clean ancillary pharmacology and enantiospecific activity
Nirogacestat dihydrobromide is a hydrobromide salt obtained by reaction of nirogacestat with two equivalents of hydrobromic acid. It has a role as an antineoplastic agent and a gamma-secretase modulator. It contains a nirogacestat(2+). Nirogacestat Hydrobromide is the hydrobromide salt form of nirogacestat, a selective gamma secretase (GS) inhibitor with antitumor activity. Upon administration, nirogacestat targets and binds to GS, thereby blocking the proteolytic activation of Notch receptors. This inhibits the Notch signaling pathway and results in the induction of apoptosis in tumor cells that overexpress Notch. The integral membrane protein GS is a multi-subunit protease complex that cleaves single-pass transmembrane proteins, such as Notch receptors, at residues within their transmembrane domains. Overexpression of the Notch signaling pathway has been correlated with increased tumor cell growth and survival.
N-(2-acetamido)-2-aminoethanesulfonic acid is a Good's buffer substance, pKa = 6.9 at 20 ℃. It is an ACES and an amino sulfonic acid. It is a tautomer of a 2-[(2-amino-2-oxoethyl)ammonio]ethanesulfonate.
bis-ANS is a high-affinity non-covalent extrinsic fluorescent dye used to analyze protein conformation. Its predominant interaction with proteins is through its hydrophobic phenyl and naphthyl rings. bis-ANS has an excitation maxima of 390 nm. It has an emission maximum of 523 nm when free in solution but undergoes a blue shift with an increase in fluorescence intensity when bound to protein; for example, when bound to intestinal fatty acid binding protein (FAPB2) it has emission maxima of 484-496 nm. bis-ANS has been used to label mechanically damaged neurons in acute brain slices. It also potently inhibits microtubule assembly. Fluorescent probe for nonpolar cavities in proteins. Used to detect Aβ fibre (Kd = ~80 nM); exhibits distinct fluorescent profiles for fibres and oligomers. Fluoresces in hydrophobic environments, negligible fluorescence in water solutions. Excitationemission λ ~ 355520 nm at pH 7.4.
(2R,3S)-EHNA hydrochloride is a hydrochloride salt obtained by reaction of (2R,3S)-EHNA with one equivalent of hydrochloric acid. Selective inhibitor of cGMP-stimulated phosphodiesterase (PDE2) (IC50 = 0.8 - 4 mM). Also a potent inhibitor of adenosine deaminase. It has a role as an EC 3.1.4.* (phosphoric diester hydrolase) inhibitor and an EC 3.5.4.4 (adenosine deaminase) inhibitor. It contains a (2R,3S)-EHNA(1+).